REACTION_CXSMILES
|
[CH:1]([C:3]1(O)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)=[CH2:2]>C[Re](=O)(=O)=O.C1(C)C=CC=CC=1>[CH:1]([C:3]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH:4]=1)=[CH2:2]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1(CCCCCCCCCCC1)O
|
Name
|
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
C[Re](=O)(=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
consumption of the starting material
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
WASH
|
Details
|
washed with 5% aqueous sodium carbonate solution
|
Type
|
CUSTOM
|
Details
|
to remove catalyst
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase dried (magnesium sulfate)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CCCCCCCCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.02 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |